4-Chloro-2-(3-(difluoromethoxy)phenyl)-5-methoxypyridazin-3(2H)-one
Description
4-Chloro-2-(3-(difluoromethoxy)phenyl)-5-methoxypyridazin-3(2H)-one is a pyridazinone derivative characterized by:
- Position 4: A chlorine atom (Cl) contributing to electrophilic reactivity.
- Position 2: A 3-(difluoromethoxy)phenyl group, enhancing metabolic stability and electronic effects.
- Position 5: A methoxy group (-OCH₃), influencing lipophilicity and hydrogen-bonding interactions.
Pyridazinones are heterocyclic compounds with two adjacent nitrogen atoms in a six-membered ring. Substituents on the pyridazinone core critically modulate physicochemical properties, biological activity, and industrial applications.
Properties
CAS No. |
62270-20-6 |
|---|---|
Molecular Formula |
C12H9ClF2N2O3 |
Molecular Weight |
302.66 g/mol |
IUPAC Name |
4-chloro-2-[3-(difluoromethoxy)phenyl]-5-methoxypyridazin-3-one |
InChI |
InChI=1S/C12H9ClF2N2O3/c1-19-9-6-16-17(11(18)10(9)13)7-3-2-4-8(5-7)20-12(14)15/h2-6,12H,1H3 |
InChI Key |
NXBMDZABYDUFBD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=O)N(N=C1)C2=CC(=CC=C2)OC(F)F)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-2-(3-(difluoromethoxy)phenyl)-5-methoxypyridazin-3(2H)-one typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Formation of the Pyridazinone Core: The pyridazinone core can be synthesized by reacting appropriate hydrazine derivatives with diketones under reflux conditions.
Introduction of the Chloro Group: Chlorination of the pyridazinone core can be achieved using reagents such as thionyl chloride or phosphorus oxychloride.
Attachment of the Difluoromethoxyphenyl Group: The difluoromethoxyphenyl group can be introduced through a nucleophilic aromatic substitution reaction using appropriate difluoromethoxybenzene derivatives.
Methoxylation: The methoxy group can be introduced via methylation reactions using reagents like methyl iodide or dimethyl sulfate.
Industrial Production Methods: Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the production.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can occur at the chloro group, converting it to a corresponding hydrogenated derivative.
Substitution: The chloro group can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea under reflux conditions.
Major Products Formed:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of hydrogenated derivatives.
Substitution: Formation of new derivatives with various functional groups.
Scientific Research Applications
4-Chloro-2-(3-(difluoromethoxy)phenyl)-5-methoxypyridazin-3(2H)-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a lead compound for drug development.
Industry: Utilized in the development of agrochemicals, pharmaceuticals, and specialty chemicals.
Mechanism of Action
The mechanism of action of 4-Chloro-2-(3-(difluoromethoxy)phenyl)-5-methoxypyridazin-3(2H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or modulating the activity of specific enzymes involved in metabolic pathways.
Interacting with Receptors: Binding to cellular receptors and influencing signal transduction pathways.
Modulating Gene Expression: Affecting the expression of genes involved in various biological processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Pyridazinone Derivatives
Table 1: Structural and Functional Comparison of Pyridazinone Derivatives
*Calculated based on molecular formula.
Key Observations:
Difluoromethoxy Group () : The 3-(difluoromethoxy)phenyl group in the target compound enhances metabolic stability compared to simple methoxy or hydroxy groups (e.g., in 4-Chloro-5-hydroxypyridazin-3(2H)-one, CAS 64178-58-1) due to fluorine's electronegativity and resistance to oxidative degradation .
Chlorine Substitution: The presence of Cl at position 4 is shared with several analogs.
Amino vs. Methoxy at Position 5: The 5-amino derivative () shows enhanced cytotoxicity compared to the 5-methoxy analog, suggesting that NH₂ facilitates interactions with biological targets like DNA or enzymes .
Physicochemical and Pharmacokinetic Properties
- Lipophilicity : The difluoromethoxy group increases lipophilicity compared to methoxy (e.g., 4-Chloro-5-methoxypyridazin-3(2H)-one, CAS 63910-43-0) but remains less lipophilic than isopentyloxy () or hexyl chains (). This balance may optimize membrane permeability and bioavailability .
- Molecular Weight : The target compound (~340.7 g/mol) falls within the acceptable range for drug-like molecules, unlike bulkier derivatives (e.g., : 417.1 g/mol), which may face challenges in absorption .
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